

An In-depth Technical Guide to 2-Hydroxypropanimidamide: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxypropanimidamide**

Cat. No.: **B1275135**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanimidamide, also known as lactamidine, is a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates the Pinner reaction as the primary route to its synthesis and presents a detailed experimental protocol for its hydrochloride salt. While the biological signaling pathways of **2-hydroxypropanimidamide** are not extensively studied, its significance as a precursor for pharmacologically active nitrogen-containing heterocycles is well-established. This guide consolidates available data on its properties and characterization, offering a crucial resource for researchers in medicinal chemistry and drug development.

Introduction

2-Hydroxypropanimidamide is an organic compound featuring both a hydroxyl group and an amidine functional group. Its chiral center makes it a particularly useful intermediate in the asymmetric synthesis of complex molecules. The amidine moiety, a recognized pharmacophore, imparts basicity and the ability to participate in hydrogen bonding, rendering it a key component in the design of various therapeutic agents.^[1] This guide focuses on the

discovery and history of this compound, with a technical emphasis on its synthesis and characterization.

Discovery and Historical Context

The discovery of **2-hydroxypropanimidamide** is intrinsically linked to the development of the Pinner reaction, first described by Adolf Pinner in 1877.^{[2][3]} This reaction provides a general method for converting nitriles into imidates, which can be subsequently converted to amidines.^{[2][4]} The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, often referred to as a "Pinner salt."^[2] Treatment of this intermediate with ammonia or an amine yields the corresponding amidine.^[2]

While the exact date of the first synthesis of **2-hydroxypropanimidamide** is not readily available in the reviewed literature, it can be inferred that its preparation became feasible following the discovery and popularization of the Pinner reaction for the synthesis of aliphatic amidines. The starting material for **2-hydroxypropanimidamide** is 2-hydroxypropanenitrile, commonly known as lactonitrile. The application of the Pinner reaction to lactonitrile represents the foundational step in the history of **2-hydroxypropanimidamide**.

Synthesis of **2-Hydroxypropanimidamide Hydrochloride**

2-Hydroxypropanimidamide is typically prepared and handled as its more stable hydrochloride salt. The synthesis proceeds via the Pinner reaction, starting from lactonitrile.

General Reaction Scheme

The overall synthesis can be depicted in two main stages:

- Formation of the Imidate (Pinner Salt): Lactonitrile is reacted with an alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas to form the corresponding ethyl 2-hydroxypropanimidate hydrochloride.
- Ammonolysis of the Imidate: The Pinner salt intermediate is then treated with ammonia to yield **2-hydroxypropanimidamide** hydrochloride.

A detailed experimental protocol, adapted from established procedures for the Pinner reaction of other nitriles, is provided below.[5][6]

Experimental Protocol: Synthesis of 2-Hydroxypropanimidamide Hydrochloride

Materials:

- Lactonitrile (2-hydroxypropanenitrile)
- Absolute Ethanol
- Dry Hydrogen Chloride Gas
- Anhydrous Diethyl Ether
- Ammonia (gas or solution in absolute ethanol)
- Ice-salt bath
- Mechanical stirrer
- Drying tube (e.g., with calcium chloride)

Procedure:

Step 1: Formation of Ethyl 2-Hydroxypropanimidate Hydrochloride (Pinner Salt)

- A solution of lactonitrile in a minimal amount of absolute ethanol is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube.
- The flask is cooled in an ice-salt bath to maintain a low temperature (0-5 °C).
- Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

- The introduction of HCl is continued until the reaction mixture is saturated and the formation of a crystalline precipitate (the Pinner salt) is observed.
- The reaction mixture is then typically allowed to stand at a low temperature for several hours to ensure complete formation of the imidate hydrochloride.
- The crystalline product can be isolated by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Conversion to **2-Hydroxypropanimidamide** Hydrochloride

- The isolated ethyl 2-hydroxypropanimidate hydrochloride is suspended in absolute ethanol in a clean, dry flask equipped with a stirrer and cooled in an ice bath.
- A solution of ammonia in absolute ethanol is added dropwise to the stirred suspension. Alternatively, dry ammonia gas can be bubbled through the mixture.
- The reaction is stirred at a low temperature for several hours. During this time, the imidate will dissolve and ammonium chloride will precipitate.
- After the reaction is complete, the precipitated ammonium chloride is removed by filtration.
- The filtrate, containing the desired **2-hydroxypropanimidamide** hydrochloride, is concentrated under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Dry hydrogen chloride gas is corrosive and toxic.
- Lactonitrile is toxic and should be handled with appropriate personal protective equipment.
- All glassware and reagents must be scrupulously dry, as the Pinner reaction is sensitive to moisture.

Physicochemical Properties and Characterization

Quantitative data for **2-hydroxypropanimidamide** and its hydrochloride salt are not extensively reported in readily accessible literature. The following table summarizes the available information for the hydrochloride salt.

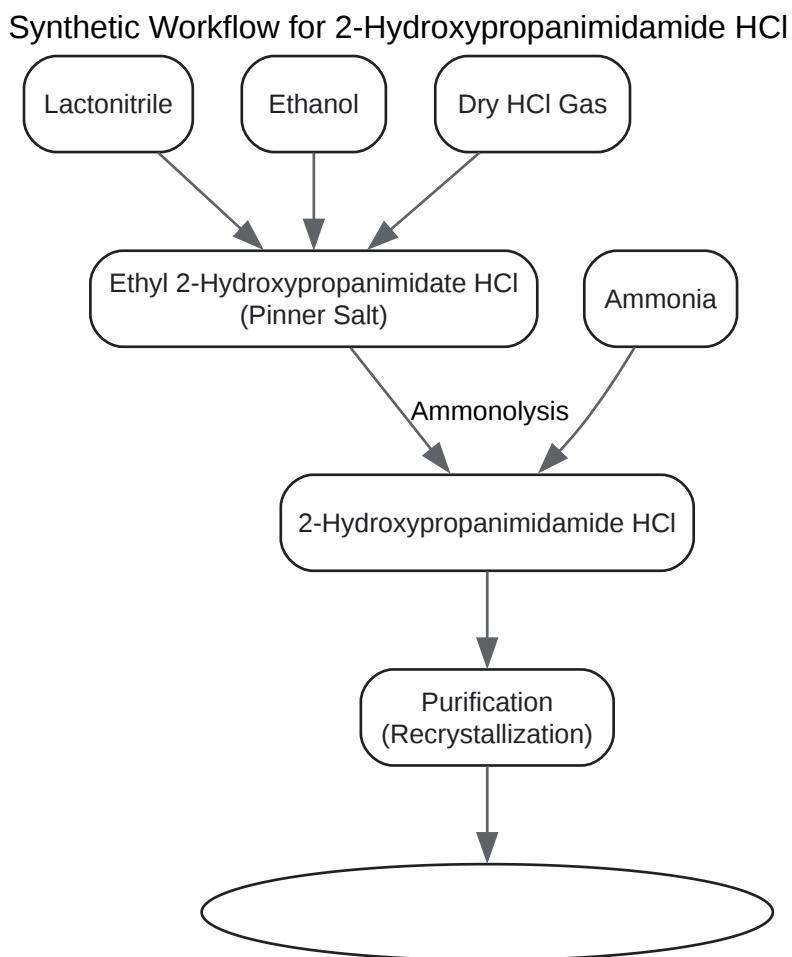
Property	Value	Reference
Chemical Formula	$C_3H_9ClN_2O$	[7]
Molecular Weight	124.57 g/mol	[7]
CAS Number	89799-34-8	[1]
(R)-Enantiomer CAS	4024-05-9	[7]
Appearance	White or almost white granular crystal	[7]
Melting Point	Approximately 160-165 °C	[7]
Solubility	Soluble in water	[7]

Spectroscopic Data:

Detailed and verified spectroscopic data (NMR, IR, MS) for **2-hydroxypropanimidamide** hydrochloride are not available in the searched literature. Characterization would typically involve:

- 1H NMR: Expected signals would correspond to the methyl, methine, hydroxyl, and amine protons.
- ^{13}C NMR: Resonances for the methyl, methine, and the amidine carbon would be expected.
- IR Spectroscopy: Characteristic absorptions for O-H, N-H, and C=N stretching vibrations would be anticipated.
- Mass Spectrometry: The molecular ion peak corresponding to the free base or fragments thereof would be observed.

Role in Organic Synthesis and Drug Development


The primary significance of **2-hydroxypropanimidamide** lies in its utility as a versatile intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles that are prevalent in biologically active compounds.^[1] The presence of both a nucleophilic hydroxyl group and the amidine moiety allows for a range of chemical transformations. As a chiral building block, it provides a predefined stereocenter, which is crucial in the asymmetric synthesis of pharmaceuticals.^[1]

While no specific signaling pathways involving **2-hydroxypropanimidamide** itself have been detailed, the amidine functional group is a known pharmacophore that can interact with biological targets through hydrogen bonding and its basic nature.^[1] For instance, it serves as a precursor for compounds targeting ion channels and receptors.^[1]

Logical and Experimental Workflows

Synthetic Workflow

The synthesis of **2-hydroxypropanimidamide** hydrochloride follows a logical progression from the starting nitrile to the final amidine salt, as outlined in the Pinner reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-hydroxypropanimidamide** hydrochloride via the Pinner reaction.

Conclusion

2-Hydroxypropanimidamide, primarily accessed and utilized as its hydrochloride salt, is a synthetic intermediate of considerable value in medicinal chemistry. Its history is rooted in the discovery of the Pinner reaction, which remains the principal method for its preparation from lactonitrile. While detailed characterization data is sparse in publicly available databases, its role as a chiral building block for the synthesis of nitrogen-containing heterocycles is well-recognized. This guide has synthesized the available information on its discovery, history, and synthesis to provide a valuable technical resource for researchers in the field of drug

development and organic synthesis. Further research into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxypropanimidamide hydrochloride | 89799-34-8 | Benchchem [benchchem.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxypropanimidamide: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275135#discovery-and-history-of-2-hydroxypropanimidamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com